
LG 101506
Overview
Description
LG 101506 (CAS: 331248-11-4; molecular formula: C₂₅H₃₄F₂O₃) is a heterodimer-selective rexinoid that selectively activates retinoid X receptor (RXR) heterodimers, such as peroxisome proliferator-activated receptor gamma (PPARγ)/RXR, without inducing RXR homodimerization . This compound has garnered attention for its insulin-sensitizing effects in preclinical studies, particularly in models of metabolic disorders. Unlike pan-RXR agonists, this compound avoids thyroid hormone axis suppression—a common adverse effect of non-selective RXR activators—by sparing RXR homodimer pathways . Its mechanism involves enhancing fatty acid oxidation and adipose tissue remodeling, which reduces ectopic lipid accumulation and improves systemic insulin sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LG 101506 involves the preparation of a mother liquor by dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 milligrams per milliliter . The compound can be further processed and formulated for various research applications.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
LG 101506 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the compound .
Scientific Research Applications
Oncology
Lung Cancer Prevention and Treatment
LG 101506 has shown significant anticarcinogenic properties, particularly in the prevention of lung cancer. In preclinical studies involving A/J mice treated with the carcinogen vinyl carbamate, this compound:
- Reduced tumor burden : Markedly decreased tumor number and size.
- Mechanism of Action : The compound acts as a chemopreventive agent by modulating RXR and PPARγ pathways, which are crucial in cancer development .
Case Study
In a study comparing this compound with another rexinoid, LG100268, both compounds demonstrated similar efficacy in reducing tumor incidence in lung cancer models. The study highlighted the potential of combining these agents with histone deacetylase inhibitors to enhance therapeutic outcomes .
Metabolic Diseases
Effects on Lipid Metabolism
this compound has been identified as a potent agent in regulating lipid metabolism. It has been shown to elevate high-density lipoprotein cholesterol levels in humanized apolipoprotein A-1-transgenic mice. This effect is particularly relevant for conditions such as dyslipidemia and cardiovascular diseases .
Glucose-Lowering Effects
The compound also exhibits glucose-lowering and insulin-sensitizing properties. In genetically predisposed type II diabetic mice, this compound effectively lowered blood glucose levels, suggesting its potential utility in managing diabetes .
Comparative Analysis with Other Compounds
A comparative analysis of this compound with other similar compounds reveals its unique profile:
Compound Name | Binding Affinity for RXR | Notable Effects | Unique Features |
---|---|---|---|
LGD1069 | High | Used for cutaneous T-cell lymphoma; lowers glucose levels | First potent RXR ligand |
LG100268 | High | Effective against breast and lung cancer; induces hypertriglyceridemia | Known for adverse metabolic effects |
AGN194204 | Moderate | Potential anti-obesity effects | Less selective than this compound |
This compound stands out due to its selective activation of RXR without significant adverse effects on triglyceride levels at higher doses. This selectivity may provide therapeutic benefits while minimizing side effects commonly associated with other rexinoids .
Mechanism of Action
LG 101506 exerts its effects by selectively binding to retinoid X receptors (RXRs) with high affinity (Ki of 2.7 nanomolar for RXRα) . This binding results in the modulation of RXR-mediated pathways, including the activation of RXR:peroxisome proliferator-activated receptor-gamma (PPARγ) heterodimers. The compound also exhibits potent anti-inflammatory properties by inhibiting the synthesis and secretion of nitric oxide and inflammatory cytokines in macrophage-like cells .
Comparison with Similar Compounds
Below is a comparative analysis of LG 101506 with structurally or functionally related compounds, including bexarotene , LG 100754 , and HX 531 .
Mechanism of Action and Selectivity
Compound | Target Specificity | Key Mechanism | Selectivity |
---|---|---|---|
This compound | RXR heterodimers (e.g., PPARγ/RXR) | Activates PPARγ/RXR heterodimers; enhances insulin sensitivity and lipid metabolism | Heterodimer-selective; avoids homodimers |
Bexarotene | Pan-RXR agonist | Activates both RXR homodimers and heterodimers; used in lymphoma therapy | Non-selective; suppresses thyroid axis |
LG 100754 | RXR antagonist | Blocks RXR homodimers but activates RAR/RXR heterodimers via direct binding | Dual antagonist/agonist activity |
HX 531 | Pan-RXR antagonist | Inhibits RXR homodimers and RAR-RXR heterodimers; reduces adipogenesis | Broad-spectrum antagonist |
Key Findings :
- This compound’s heterodimer selectivity prevents thyroid dysfunction, a critical limitation of bexarotene .
- LG 100754 uniquely antagonizes RXR homodimers while maintaining insulin sensitization via RAR/RXR pathways, though its clinical relevance remains underexplored .
- HX 531’s pan-antagonism disrupts both beneficial and detrimental RXR pathways, limiting its therapeutic utility .
Pharmacological Efficacy
Compound | Metabolic Effects | Clinical/Preclinical Outcomes | Limitations |
---|---|---|---|
This compound | Reduces ectopic fat, improves insulin sensitivity | Preclinical success in rodent models of diabetes/obesity | Limited human trial data |
Bexarotene | Lowers serum triglycerides; induces hypothyroidism | FDA-approved for cutaneous T-cell lymphoma | Thyroid suppression, hyperlipidemia |
LG 100754 | Insulin sensitization without thyroid effects | Effective in rodent models; no human trials | Mechanistically complex; unclear safety |
HX 531 | Inhibits adipocyte differentiation | Reduces obesity in animal models | Broad antagonism limits specificity |
Key Insights :
Biological Activity
Overview
LG 101506, also known as LG1506, is a selective retinoid X receptor (RXR) modulator with significant implications in metabolic disorders and cancer prevention. This compound has garnered attention due to its ability to selectively activate RXR heterodimers, particularly with peroxisome proliferator-activated receptors (PPARs), while exhibiting minimal activity on retinoic acid receptors (RARs). Its selective binding profile and biological effects make it a promising candidate for therapeutic applications, especially in the context of type 2 diabetes and cancer.
This compound demonstrates high binding affinity for RXR isoforms, with inhibition constants (K_i) of 3 nM, 9 nM, and 11 nM for RXRα, RXRβ, and RXRγ respectively. In contrast, it shows poor binding affinity for RAR isoforms (K_i values of 2746 nM for RARα, 3516 nM for RARβ, and >10,000 nM for RARγ) . This selective activation leads to beneficial metabolic effects while minimizing adverse side effects commonly associated with other rexinoids.
Table 1: Binding Affinity of this compound
Receptor | K_i (nM) |
---|---|
RXRα | 3 |
RXRβ | 9 |
RXRγ | 11 |
RARα | 2746 |
RARβ | 3516 |
RARγ | >10,000 |
Metabolic Activity
This compound has been shown to lower blood glucose levels in genetically predisposed type II diabetic mice. In several studies, it was observed that this compound enhances insulin sensitivity and exhibits anti-obesity effects . The modulation of RXR:PPAR heterodimers plays a crucial role in these metabolic improvements.
In a study involving Zucker fatty rats, this compound was characterized as a potent insulin sensitizer. This effect is particularly relevant given the increasing prevalence of metabolic syndrome .
Anti-Cancer Properties
Research indicates that this compound may have potential as a chemopreventive agent against lung cancer. In experiments conducted on A/J mice exposed to the carcinogen vinyl carbamate, chronic administration of this compound resulted in significant reductions in tumor number and size . The compound demonstrated anti-inflammatory properties at nanomolar concentrations by suppressing the synthesis of inflammatory cytokines in macrophage-like cells .
Case Study: Lung Cancer Prevention
A study compared the anticarcinogenic actions of this compound and another rexinoid, LG100268. Both compounds were effective in reducing tumor burden when administered to mice previously treated with carcinogens. The results indicated that this compound not only inhibited tumor growth but also synergized with other therapeutic agents like histone deacetylase inhibitors .
Safety Profile
One of the notable advantages of this compound is its favorable safety profile compared to other rexinoids. It does not elevate triglyceride levels or suppress thyroid hormone activity in animal models . These findings suggest that this compound could be a safer alternative for patients requiring RXR modulation.
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question for studying LG 101506’s molecular interactions?
A robust research question must align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Begin by identifying gaps in existing literature (e.g., incomplete mechanistic studies of this compound’s binding affinity). Use the PICO framework to structure the question:
- Population : Target protein/enzyme.
- Intervention : this compound’s molecular interaction.
- Comparison : Existing ligands or control compounds.
- Outcome : Binding efficiency, thermodynamic stability.
Example: “How does this compound’s binding affinity to [Protein X] compare to [Compound Y] under varying pH conditions?” .
Q. What systematic approaches are recommended for conducting a literature review on this compound?
- Step 1 : Use academic databases (PubMed, SciFinder) with Boolean operators:
"this compound" AND ("kinetic studies" OR "crystallographic data")
. - Step 2 : Filter results by relevance, prioritizing peer-reviewed journals and avoiding non-academic sources (e.g., BenchChem).
- Step 3 : Organize findings using citation management tools (Zotero, EndNote) and synthesize gaps using thematic analysis .
Q. What data collection tools are optimal for preliminary assays on this compound?
- Primary Data : Use validated instruments like surface plasmon resonance (SPR) for binding kinetics or HPLC for purity analysis.
- Secondary Data : Extract historical datasets from repositories like ChEMBL, ensuring metadata includes experimental conditions (temperature, solvent) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in silico data for this compound?
Contradictions often arise from methodological variability. Apply root-cause analysis:
- Step 1 : Compare force fields in molecular dynamics simulations (e.g., AMBER vs. CHARMM).
- Step 2 : Validate in vitro conditions (e.g., buffer ionic strength, protein concentration).
- Step 3 : Use statistical tests (ANOVA, Bland-Altman plots) to quantify discrepancies .
Q. What experimental designs are suitable for studying this compound’s dose-response relationships in complex biological systems?
Adopt a factorial design to isolate variables:
- Independent Variables : Concentration gradients, exposure duration.
- Dependent Variables : Cytotoxicity (via MTT assay), gene expression (RNA-seq).
- Controls : Negative (solvent-only), positive (known inhibitors).
Include power analysis to determine sample size adequacy .
Q. How should iterative qualitative methods be applied to analyze this compound’s unexpected off-target effects?
- Phase 1 : Conduct open-coding of proteomics data to identify anomalous pathways.
- Phase 2 : Perform member-checking with domain experts to validate hypotheses.
- Phase 3 : Refine models using grounded theory to explain emergent patterns .
Q. Methodological Validation & Ethical Considerations
Q. What criteria ensure reproducibility in synthesizing this compound analogs?
- Documentation : Detailed protocols for reaction conditions (catalyst, solvent ratios).
- Quality Control : Purity verification via NMR (>95%) and mass spectrometry.
- Replication : Independent synthesis by a second lab, with raw data shared via repositories like Zenodo .
Q. How can researchers address ethical concerns when using this compound in animal models?
- Compliance : Follow ARRIVE guidelines for experimental design and reporting.
- Ethical Review : Submit protocols to an Institutional Animal Care and Use Committee (IACUC), emphasizing harm-benefit analysis (e.g., tumor suppression vs. toxicity) .
Q. Data Analysis & Interpretation
Q. What statistical methods are appropriate for multi-omic datasets involving this compound?
- Dimensionality Reduction : PCA or t-SNE for metabolomics data.
- Pathway Analysis : Use tools like DAVID or MetaboAnalyst with FDR correction.
- Machine Learning : Train classifiers (Random Forest, SVM) to predict bioactivity .
Q. How can researchers distinguish between correlative and causative effects in this compound’s mechanism of action?
Properties
IUPAC Name |
(2E,4E,6Z)-7-[3,5-ditert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34F2O3/c1-16(12-22(28)29)10-9-11-17(2)19-13-18(24(3,4)5)14-20(25(6,7)8)23(19)30-15-21(26)27/h9-14,21H,15H2,1-8H3,(H,28,29)/b10-9+,16-12+,17-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIBZAZKKARFIM-XRYBSMBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C=C(/C)\C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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